![molecular formula C18H18ClN3O3 B2659528 1-(4-Chlorophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894018-45-2](/img/structure/B2659528.png)
1-(4-Chlorophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
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Description
1-(4-Chlorophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a urea derivative that has been synthesized using various methods, and its mechanism of action and biochemical effects have been extensively studied.
Scientific Research Applications
Corrosion Inhibition
1-(4-Chlorophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea and its related compounds have been explored for their potential as corrosion inhibitors, particularly for mild steel in corrosive acid solutions. These compounds exhibit a significant inhibition effect, increasing with the concentration and decreasing with temperature, acting as mixed-type inhibitors. Their effectiveness is attributed to the adsorption onto the metal surface, following the Langmuir adsorption isotherm model, thereby forming a protective layer that impedes corrosion. This application is crucial for extending the lifespan and ensuring the integrity of metal structures in industrial settings (Bahrami & Hosseini, 2012).
Allosteric Modulation in Neuropharmacology
Compounds structurally related to 1-(4-Chlorophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea have been identified as allosteric antagonists targeting the cannabinoid CB1 receptor. Their modulation of neuronal excitability via inhibition of presynaptic CB1 receptors presents a novel approach for developing therapeutics for central nervous system (CNS) disorders. The ability to selectively inhibit CB1 receptor activity without directly competing with endogenous ligands could offer advantages in the specificity and side effect profiles of future neuropharmacological treatments (Wang et al., 2011).
Optical and Electronic Applications
The exploration of 1-(4-Chlorophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea derivatives has extended into the realm of optoelectronics, where they have been studied for their electronic, optical, and nonlinear optical properties. These materials exhibit significant potential in the fabrication of optoelectronic devices, with properties such as high second and third harmonic generation efficiency, making them superior to standard materials like urea. This opens avenues for their application in areas like telecommunications, laser technology, and photonic devices, showcasing their versatility beyond biomedical applications (Shkir et al., 2018).
properties
IUPAC Name |
1-(4-chlorophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3/c1-25-16-4-2-3-15(10-16)22-11-14(9-17(22)23)21-18(24)20-13-7-5-12(19)6-8-13/h2-8,10,14H,9,11H2,1H3,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOQGIBCPDKRJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
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